Pentaerythritol

Catalog No.
S597030
CAS No.
115-77-5
M.F
C5H12O14
C(CH2OH)4
C5H12O4
M. Wt
136.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentaerythritol

CAS Number

115-77-5

Product Name

Pentaerythritol

IUPAC Name

2,2-bis(hydroxymethyl)propane-1,3-diol

Molecular Formula

C5H12O14
C(CH2OH)4
C5H12O4

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2

InChI Key

WXZMFSXDPGVJKK-UHFFFAOYSA-N

SMILES

C(C(CO)(CO)CO)O

Solubility

6 % at 59° F (NIOSH, 2016)
0.53 M
Insoluble in ethyl ether, benzene
Soluble in ethanol, glycerol, ethylene glycol, formamide. Insoluble in acetone, benzene, paraffin, ether, carbon tetrachloride
1 gram dissolves in 18 mL water at 15 °C
Slightly soluble in alcohol; insoluble in benzene, ether, carbon tetrachloride and petroleum ether
In water, 72,300 mg/L at 25 °C
Solubility in water, g/100ml at 25 °C: 2.5
(59°F): 6%

Synonyms

2,2-Bis(hydroxymethyl)-1,3-propanediol; Auxinutril; CP 500G; Charmor PM; Charmor PM 15; Charmor PM 40; Flammex DPE; Hercules P 6; Maxinutril; Metab-Auxil; Microlon 93; Monopentaerythritol; Monopentek; NSC 8100; Neulizer P; P 100; P 100 (Alcohol); PE

Canonical SMILES

C(C(CO)(CO)CO)O

Pentaerythritol (PET) is a versatile organic compound with the formula C(CH₂OH)₄. Classified as a polyol, it appears as a white, odorless, crystalline solid []. It serves as a crucial building block for the synthesis of various chemicals in scientific research and industrial applications [].


Molecular Structure Analysis

The key feature of PET's structure is its central carbon atom bonded to four hydroxyl (OH) groups and arranged in a tetrahedral geometry []. This structure allows PET to function as a quadrifunctional molecule, meaning it can participate in reactions at four different sites. Each hydroxyl group can undergo various chemical transformations, making PET a highly reactive intermediate [].


Chemical Reactions Analysis

Synthesis:

The primary industrial method for PET synthesis involves the formaldehyde condensation of acetaldehyde according to the following balanced equation []:

CH₃CHO + 6 HCHO → C(CH₂OH)₄ + 6 H₂O (Eq. 1)

Reactions with Acids:

PET reacts with various acids to form esters. For instance, its reaction with acetic acid produces pentaerythritol tetrakis(acetate), a crucial plasticizer precursor [].

C(CH₂OH)₄ + 4 CH₃COOH → C(CH₂OCOCH₃)₄ + 4 H₂O (Eq. 2)

Dehydration:

Under specific conditions, PET can undergo dehydration reactions to form cyclic ethers or unsaturated alcohols [].

Chemical and Physical Properties Analysis

  • Melting point: 260.5 °C []
  • Boiling point: 276 °C (at 4 kPa) []
  • Molar mass: 136.15 g/mol []
  • Density: 1.4 g/cm³ []
  • Solubility: Slightly soluble in water (2.5 g/100 mL at 25 °C) []. Soluble in many organic solvents like ethanol and acetone [].
  • Stability: Stable under ambient conditions. Decomposes upon heating [].

Organic Chemistry and Medicinal Chemistry:

  • Versatile Substrate: Pentaerythritol serves as a valuable building block in organic synthesis due to its polyfunctional character (four hydroxyl groups). This allows the creation of complex, multifunctional molecules with potential applications in pharmaceuticals and other fields National Institutes of Health, [PubMed: ].
  • Multicomponent Reactions (MCRs): Research explores utilizing pentaerythritol in MCRs, which involve combining multiple starting materials in a single step to create complex molecules efficiently. This approach holds promise for discovering new drugs and functional materials National Institutes of Health, [PubMed: ].

Gene Delivery:

  • Cationic Liposome Development: Pentaerythritol plays a role in developing cationic liposomes, tiny spheres used to deliver genetic material (e.g., DNA) into cells. Its specific chemical structure influences the efficiency and safety of this delivery process National Institutes of Health, [PubMed: ].

Toxicity Studies:

  • Carcinogenicity Evaluation: Studies have investigated the potential carcinogenicity of pentaerythritol derivatives, particularly triacrylate forms, due to concerns within the acrylate class [National Institutes of Health, ].

Physical Description

Pentaerythritol is an odorless white solid. Sinks and mixes slowly with water. (USCG, 1999)
DryPowder; Liquid; OtherSolid; PelletsLargeCrystals
COLOURLESS-TO-WHITE ODOURLESS CRYSTALLINE POWDER.
Colorless to white, crystalline, odorless powder.
Colorless to white, crystalline, odorless powder. [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol.]

Color/Form

Ditetragonal crystals from dilute hydrochloric acid
White, crystalline powder
Colorless to white, crystalline powder [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol].

XLogP3

-2.4

Boiling Point

Sublimes (NIOSH, 2016)
Sublimes
at 4kPa: 276 °C

Flash Point

About 240 °C (open cup)
240 °C o.c.

Vapor Density

Relative vapor density (air = 1): 4.7

Density

1.39 at 77 °F (USCG, 1999)
1.399 at 25 °C/4 °C
Relative density (water = 1): 1.4
1.38

LogP

-1.69 (LogP)
log Kow = -1.69
-1.69

Odor

Odorless

Melting Point

502 °F (USCG, 1999)
260.0 °C
258 °C
260 °C
500°F (sublimes)
500°F (Sublimes)

UNII

SU420W1S6N

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 978 of 983 companies (only ~ 0.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

ATC Code

A - Alimentary tract and metabolism
A06 - Drugs for constipation
A06A - Drugs for constipation
A06AD - Osmotically acting laxatives
A06AD14 - Pentaerithrityl

Vapor Pressure

8e-08 mm Hg (NIOSH, 2016)
2.53X10-8 at 25 °C (est)
Vapor pressure, Pa at 20 °C: 0.013
0.00000008 mmHg

Other CAS

115-77-5
88201-29-0

Wikipedia

Pentaerythritol

Methods of Manufacturing

CHEMICAL PROFILE: Pentaerythritol. Commercial production is from formaldehyde and acetaldehyde.
CHEMICAL PROFILE: Pentaerythritol. The synthesis of pentaerythritol involves reacting four moles of formaldehyde and one mole of acetaldehyde in two differentiated steps. The first is an aldol condensation to give pentaerythritose. Then, the aldehyde obtained is subjected to a crossed Cannizzaro reaction, whereby one molecule of the pentaerythritose is reduced to pentaerythritol, which is then separated. The raw pentaerythritol is dissolved again and subjected to high temperature acid hydrolysis, then purified in an activated carbon bed, concentrated and crystallized.
Reaction of acetaldehyde with an excess of formaldehyde in an alkaline medium.[Lewis RJ Sr; Hawley's Condensed Chemical Dictionary 15th ed Wiley (2007)

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Electrical equipment, appliance, and component manufacturing
Explosives manufacturing
Paint and coating manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing and related support activities
Printing ink manufacturing
Wholesale and retail trade
1,3-Propanediol, 2,2-bis(hydroxymethyl)-: ACTIVE
Alkyl mercury compounds have been used as seed disinfectants and for fungicides. They have also been used in organic synthesis. /Mercury alkyl compounds/

Clinical Laboratory Methods

SENSITIVE ANALYSIS OF PENTAERYTHRITOL IN PLASMA DEVISED, BASED ON FORMATION OF ITS TETRA-P-METHOXYBENZOATE DERIV & HPLC EMPLOYING UV PHOTOMETRIC DETECTOR. METHOD PERMITS ANALYSIS IN PPM RANGE.

Stability Shelf Life

Stable in air

Dates

Modify: 2023-08-15

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